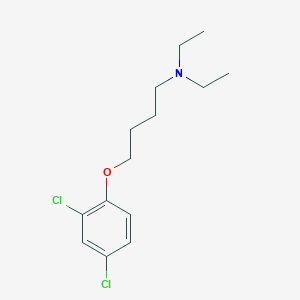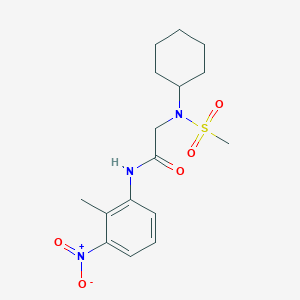
4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine
説明
4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to increase crop yields and improve weed management. In recent years, dicamba has been the subject of much controversy due to its potential negative impacts on the environment and human health. In
科学的研究の応用
Herbicide and Plant Growth Regulation
- 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine, as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is commonly used as a herbicide and plant growth regulator. It's employed to improve the quality of fruit and extend their preservation time. Research has explored its various applications in agriculture, emphasizing its role in the control of broadleaf and woody plants, as well as its utility in fruit quality enhancement (Lu Qi-yu, 2011).
Detection and Analysis Techniques
- Advanced detection and analysis techniques for substances like 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine have been developed. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and others have been employed to detect this chemical in various environments, including soil and water. This is crucial for monitoring its presence and concentration in agricultural settings (N. Rosales-Conrado et al., 2002).
Genetic Toxicity Evaluation
- Studies have evaluated the genetic toxicity of 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine. For instance, an examination of the dimethylamine salt of 2,4-DB (a related compound) in various in vitro assays, including gene mutation in bacteria and mammalian cell cultures, showed no significant indications of genotoxic potential (J. Charles et al., 2000).
Chemical Synthesis and Structure Analysis
- Research in chemical synthesis and structure analysis has been conducted on derivatives of 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine. This includes the synthesis of compounds like 4-(2,4-Dichlorophenoxy) phenol, which is used as a pharmaceutical intermediate, and the analysis of its molecular structure (Z. Quan, 2005).
Environmental Impact Studies
- Environmental impact studies have focused on the effects of 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine and its derivatives, such as their influence on soil microbial populations and biochemical processes. This includes understanding the impact of long-term applications on agricultural soil and its microbial ecosystem (J. Rai, 1992).
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-3-17(4-2)9-5-6-10-18-14-8-7-12(15)11-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSXTZGCMACMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)

![1-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5234691.png)
![2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)

![(1R*,5S*)-6-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5234711.png)


![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)